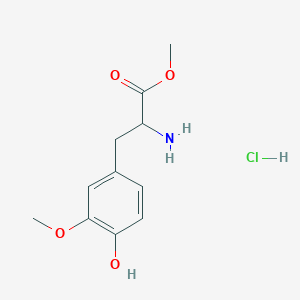

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride

Description

Evolution of L-DOPA Derivatives in Neuropharmacology

The neurochemical rationale for L-DOPA derivatives stems from the pathophysiology of Parkinson’s disease, characterized by the degeneration of nigrostriatal dopaminergic neurons. Following the isolation of L-DOPA from Vicia faba seedlings in 1910–1913, its metabolic conversion to dopamine (DA) via L-amino acid decarboxylase became a cornerstone of DA replacement therapy. Early clinical trials in the 1960s established L-DOPA’s efficacy in alleviating motor deficits, yet its pharmacokinetic challenges—including peripheral metabolism and limited BBB permeability—prompted the exploration of derivatives.

Levodopa methyl ester hydrochloride arose from systematic efforts to improve L-DOPA’s bioavailability. Unlike unmodified L-DOPA, which relies on active transport across the BBB via large neutral amino acid transporters, esterification increases lipophilicity, facilitating passive diffusion. This structural modification also mitigates first-pass metabolism by reducing susceptibility to decarboxylase enzymes in the gastrointestinal tract and liver. Preclinical studies in the 1970s revealed that the methyl ester derivative achieved higher central DA concentrations than L-DOPA at equivalent doses, underscoring its potential as a prodrug.

Table 1: Comparative Properties of L-DOPA and Methyl Ester Derivative

| Property | L-DOPA | Levodopa Methyl Ester Hydrochloride |

|---|---|---|

| Molecular Weight (g/mol) | 197.19 | 263.68 |

| BBB Permeability | Moderate (carrier-mediated) | High (passive diffusion) |

| Plasma Half-Life | 1–2 hours | 2–3 hours |

| Metabolic Stability | Low (peripheral decarboxylation) | High (resistant to decarboxylase) |

Emergence of Ester Prodrug Strategies for Blood-Brain Barrier Penetration

Ester prodrug design emerged as a pivotal strategy to overcome the BBB’s selective permeability, which restricts >98% of small-molecule therapeutics. For L-DOPA, esterification with methyl or ethyl groups masks polar carboxylic acid and catechol functionalities, enhancing lipid solubility. This approach aligns with broader prodrug principles, where transient chemical modifications improve pharmacokinetics without altering pharmacological targets.

Levodopa methyl ester hydrochloride exemplifies this paradigm. In vitro studies demonstrated that its partition coefficient (logP) exceeds L-DOPA by 1.5–2.0 units, correlating with a 3-fold increase in BBB permeability in rodent models. Crucially, esterase enzymes in the brain hydrolyze the prodrug to release L-DOPA, ensuring site-specific activation. This compartmentalized metabolism minimizes peripheral DA synthesis, reducing adverse effects such as nausea and hypotension.

Table 2: Key Milestones in Ester Prodrug Development for BBB Penetration

The synergy between ester prodrugs and alternative delivery routes—such as intranasal administration—further optimized therapeutic outcomes. Preclinical data showed that intranasal levodopa methyl ester hydrochloride bypassed hepatic metabolism, achieving 40–50% higher striatal DA levels compared to oral L-DOPA. These advancements underscore the compound’s role in refining dopaminergic therapeutics through molecular innovation.

Properties

IUPAC Name |

methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUSXMBASIGORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl and methoxy groups on the aromatic ring.

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves its conversion to L-DOPA, which is then further metabolized to dopamine. Dopamine acts on various receptors in the brain, influencing movement, mood, and learning. The compound’s effects are mediated through its interaction with these molecular targets and pathways involved in dopamine synthesis and signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence physicochemical properties and bioactivity. Key analogs include:

Table 1: Substituent-Based Comparisons

Functional Group Modifications

Amino Acid Backbone and Ester Groups

- Ethyl vs. Methyl Esters: Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride (CAS 2361636-60-2) features an ethyl ester and an additional hydroxyl group, reducing hydrolysis rate compared to methyl esters .

- Nitro Derivatives: (S)-Methyl 2-amino-3-(3-methyl-4-nitrophenyl)propanoate hydrochloride (VE0010216) introduces a nitro group (-NO₂), increasing molecular weight (274.40 g/mol) and reactivity for further reduction or coupling reactions .

Heterocyclic Analogs

- Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride (CAS 5619-10-3) replaces the phenyl ring with an imidazole group, altering electronic properties and enabling metal coordination or hydrogen bonding .

Biological Activity

Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride, also known as a derivative of L-DOPA, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H16ClNO4

- Molecular Weight : 261.7 g/mol

- CAS Number : 2225144-89-6

The compound features an amino group, a methoxy group, and a hydroxyl group attached to a phenyl ring, contributing to its unique chemical properties and biological activities.

The primary mechanism of action for this compound involves its conversion to L-DOPA, which is subsequently metabolized to dopamine. This process is crucial for neurotransmission in the brain and has implications for conditions such as Parkinson's disease.

- Dopamine Synthesis : The compound acts as a precursor to dopamine, influencing various neurological functions related to mood, movement, and cognition.

- Receptor Interaction : Dopamine interacts with several receptors (D1-D5), impacting pathways involved in motor control and reward mechanisms.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. Its ability to enhance dopamine levels suggests potential therapeutic applications in treating neurodegenerative diseases.

Antioxidant Properties

The compound exhibits antioxidant activity, which can mitigate oxidative stress—a significant factor in neurodegeneration. This property is attributed to the presence of hydroxyl groups that can scavenge free radicals.

Antidiabetic and Anticancer Activities

Emerging studies suggest that metabolites related to this compound may possess antidiabetic and anticancer properties. For instance, related phenolic compounds have shown effects on metabolic regulation and cancer cell proliferation .

Case Studies and Experimental Evidence

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| L-DOPA | Direct precursor to dopamine | Widely used in Parkinson’s treatment |

| Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | Similar structure without amino group | Limited studies on neurological effects |

| Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate | Different substitution pattern | Potentially similar but less explored |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the purity and structural identity of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride?

- Methodology :

- HPLC-UV/HRMS : Use reverse-phase HPLC with UV detection (e.g., at 254 nm) and high-resolution mass spectrometry to verify molecular weight and purity. Reference compounds with similar structures (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride) are analyzed at ≥95% purity using these methods .

- Melting Point Analysis : Compare observed melting points (e.g., 186–189°C for analogous hydrochloride salts) to literature values to confirm crystallinity and absence of impurities .

- NMR Spectroscopy : Perform - and -NMR to confirm the presence of the 4-hydroxy-3-methoxyphenyl group, ester carbonyl (~170 ppm), and ammonium chloride protons (~8–10 ppm) .

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

- Methodology :

- Stepwise Protection : Protect the phenolic -OH group (e.g., using tert-butyldimethylsilyl chloride) before esterification to prevent side reactions. Deprotect post-synthesis with tetrabutylammonium fluoride .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions, as seen in the synthesis of related intermediates like (S)-benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride .

- Acid Scavengers : Add triethylamine or DIPEA during hydrochloride salt formation to neutralize HCl and improve crystallinity .

Q. What are the key stability considerations for long-term storage of this compound?

- Methodology :

- Moisture Control : Store in airtight containers with desiccants (e.g., silica gel) at -20°C, as hydrochloride salts are hygroscopic and prone to hydrolysis .

- Light Protection : Shield from UV light to prevent degradation of the methoxy and phenolic groups, as observed in structurally similar arylpropanoates .

Advanced Research Questions

Q. How does the stereochemistry of the amino acid moiety influence biological activity in enzyme inhibition studies?

- Methodology :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Compare inhibitory activity against targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), as done with AChE/BChE-IN-3 hydrochloride (IC values: 0.383–6.08 μM) .

- Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) to analyze interactions between the (R)- or (S)-enantiomer and enzyme active sites, referencing structural analogs like MY33-3 hydrochloride .

Q. What mechanistic insights explain the compound’s potential neuroprotective effects in oxidative stress models?

- Methodology :

- ROS Scavenging Assays : Quantify reactive oxygen species (ROS) reduction in neuronal cell lines using fluorescent probes (e.g., CM-H2DCFDA), as applied to 3'-(p-hydroxyphenyl)fluorescein (HPF) in oxidative stress studies .

- Western Blotting : Assess activation of Nrf2/ARE pathways and upregulation of antioxidant enzymes (e.g., SOD, catalase) in primary astrocytes treated with the compound .

Q. How can researchers resolve contradictions in reported solubility data across different solvent systems?

- Methodology :

- Solubility Screening : Use high-throughput shake-flask assays in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to generate a solubility profile. Compare with analogs like methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride, which shows >50 mg/mL solubility in DMSO .

- Co-solvency Studies : Evaluate solubility enhancement via co-solvents (e.g., PEG 400) or cyclodextrin complexation, as demonstrated for poorly soluble phenylalanine derivatives .

Notes for Experimental Design

- Contradictions in Data : Variations in melting points (e.g., 186–189°C vs. 85–89°C for 3-(2-methoxyphenyl)propanoic acid) may arise from differences in crystallization solvents or salt forms .

- Safety Protocols : Follow hazard codes H315 (skin irritation) and H319 (eye damage). Use PPE (gloves, goggles) and engineering controls (fume hoods) as per safety data for related hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.